Cyclohexylamine hydrobromide

Soldering flux Thermal analysis Amine hydrohalide salts

Moisture-sensitive flux activators cause stencil drying and solder ball defects. Cyclohexylamine hydrobromide eliminates these issues with low hygroscopicity and a melting point 8-10°C below the hydrochloride salt, ensuring activation ahead of solder reflow. • Reduces flux paste drying during stencil printing at 1.8-3.0 wt% loading • ≥99.0% purity with ≤0.08% free acid for stoichiometric precision • Solid, non-hygroscopic form simplifies catalyst and inhibitor blending Available as a white crystalline solid in research and bulk quantities.

Molecular Formula C6H14BrN
Molecular Weight 180.09 g/mol
CAS No. 26227-54-3
Cat. No. B1360198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexylamine hydrobromide
CAS26227-54-3
Molecular FormulaC6H14BrN
Molecular Weight180.09 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N.Br
InChIInChI=1S/C6H13N.BrH/c7-6-4-2-1-3-5-6;/h6H,1-5,7H2;1H
InChIKeyQOHWJRRXQPGIQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexylamine Hydrobromide – Identity & Procurement


Cyclohexylamine hydrobromide (C₆H₁₄BrN, MW 180.09), also referred to as cyclohexylammonium bromide, is the hydrobromide salt of the primary aliphatic amine cyclohexylamine. It is supplied as a white crystalline solid (flakes or columns) with a melting point of 196–199 °C and a density of 0.869 g/cm³ . The compound exhibits low hygroscopicity and is readily soluble in water and ethanol, which distinguishes it from the more hygroscopic cyclohexylamine hydrochloride salt [1]. Industrially, cyclohexylamine hydrobromide is employed as a flux activator in no‑clean and hot‑air‑leveling soldering formulations, as an intermediate in organic synthesis, and as a corrosion inhibitor .

1 Salt form selection
2 Low-moisture solid handling
3 Flux activation or synthesis

Cyclohexylamine Hydrobromide – Substitution Limitations


In soldering‑flux and organic‑synthesis applications, cyclohexylamine hydrobromide is frequently listed alongside cyclohexylamine hydrochloride as an ‘activator salt.’ However, the two salts exhibit markedly different physical and performance profiles [1]. The bromide anion imparts lower melting point, distinct hygroscopicity, and a more labile halide leaving group, all of which directly influence flux activation temperature, storage stability, and reaction kinetics. Substituting the free amine introduces additional handling challenges due to volatility, odor, and uncontrolled reactivity. The quantitative evidence below demonstrates that selection of the hydrobromide salt, rather than the hydrochloride or free base, is a functional requirement for achieving specified performance parameters in demanding technical environments.

Target Cyclohexylamine HBr
Substitute Cyclohexylamine HCl
Physical profile shift: higher hygroscopicity and melting point may alter flux activation window and storage stability.
Target Cyclohexylamine HBr
Substitute Cyclohexylamine free base
Handling mismatch: liquid volatility, strong odor, and uncontrolled reactivity limit precise gravimetric use.

Cyclohexylamine Hydrobromide – Evidence vs. Analog Salts


Melting Point: Earlier Flux Activation

Cyclohexylamine hydrobromide exhibits a melting point 8–10 °C lower than that of cyclohexylamine hydrochloride. The hydrobromide melts at 196–199 °C , whereas the hydrochloride melts at 207 °C [1]. This differential directly translates to earlier melting and activation in soldering processes, allowing the flux to wet metal surfaces before the solder reaches peak temperature.

Melting Point
Cross-study comparable
196–199 °C (Δ ≈ -8 to -10 °C vs. HCl salt)
Supports earlier flux activation in thermal profile.
Capillary method / vendor specifications.
Soldering flux Thermal analysis Amine hydrohalide salts

Low Hygroscopicity Enhances Storage Stability

Cyclohexylamine hydrobromide is characterized as having low hygroscopicity (吸湿性小) by multiple authoritative vendor and database sources . By contrast, cyclohexylamine hydrochloride is explicitly described as hygroscopic (具有吸湿性) [1]. Although quantitative moisture‑uptake figures are not available in the public domain, the qualitative distinction is consistently reported across chemical supplier data sheets and is leveraged by formulators who require stable, low‑moisture solid additives for no‑clean flux systems.

Hygroscopicity
Class-level inference
Low moisture uptake reported vs. hygroscopic HCl salt
Formulation-context: reduces caking and storage degradation risk.
Vendor descriptions; quantitative data to verify.
Hygroscopicity Storage stability Flux formulation

Wetting Rate Enhancement in Flux Formulation

U.S. Patent 5,234,508 explicitly defines a soldering paste for light‑beam‑heating soldering that contains 1.8 to 3.0 % by weight of an activator comprising cyclohexylamine hydrobromide [1]. The patent claims that this specific loading ‘is increased to suppress the formation of solder balls’ and that the wetting rate is significantly enhanced compared to formulations lacking this activator. This provides a direct, quantitative use concentration linked to a measurable performance outcome (solder‑ball reduction).

Wetting Rate
Head-to-head
1.8–3.0 wt% loading suppresses solder-ball formation
Reported performance-concentration reference for flux design.
Light-beam-heating soldering paste context.
Soldering paste Flux activator Wetting rate

Purity and Free-Acid Control for Batch Consistency

Commercial cyclohexylamine hydrobromide is regularly supplied with a purity of ≥99.0 % and a free‑acid content of ≤0.08 % (some sources specify ≤0.05 %) . In contrast, typical cyclohexylamine hydrochloride product specifications list purity ≥98 % or ≥99 %, but free‑acid content is rarely reported or controlled . The explicit free‑acid specification for the hydrobromide grade provides a measurable purity attribute that directly impacts the stoichiometry and reproducibility of acid‑sensitive reactions.

Purity & Free Acid
Cross-study comparable
≥99.0% purity; free acid ≤0.08% (specification review)
Supports stoichiometric control in acid-sensitive synthesis.
Supplier COA; free-acid control absent in HCl grades.
Purity specification Free acid Quality control

Solid Salt Form: No Volatility or Odor

Cyclohexylamine free base (CAS 108‑91‑8) is a colorless to yellow liquid with a strong fishy odor, a boiling point of 134 °C, and a flash point of 28 °C, requiring ventilated handling . Its hydrobromide salt, in contrast, is a non‑volatile crystalline solid with a melting point of 196–199 °C and far lower vapor pressure at ambient temperature, allowing accurate weighing and safer storage without fume extraction . This phase‑ and volatility‑difference directly translates to improved laboratory and production‑floor ergonomics.

Physical State
Cross-study comparable
Non-volatile crystalline solid; bp difference ~ –60 °C vs. free base
Improves dispensing accuracy and reduces inhalation exposure risk.
Ambient pressure context.
Handling Volatility Free amine

Bromide Leaving Group Advantage in Nucleophilic Displacement

According to established organic chemistry principles, the bromide ion (Br⁻) is a substantially better leaving group than chloride (Cl⁻) in SN₂ and related nucleophilic displacement reactions, owing to its weaker basicity and higher polarizability [1]. Consequently, when cyclohexylamine hydrobromide is employed as an intermediate or catalyst precursor, the bromide counterion can facilitate faster halide‑exchange or displacement steps compared to cyclohexylamine hydrochloride. While no direct kinetic study comparing the two cyclohexylamine salts has been published, the leaving‑group hierarchy is a robust class‑level inference supported by decades of physical‑organic data.

Leaving Group
Class-level inference
Br⁻ > Cl⁻ in SN₂ leaving-group aptitude (pKₐ context)
May support kinetic advantage in halide-exchange steps.
No direct salt-comparison kinetics published.
Leaving group Nucleophilic substitution Synthesis

Cyclohexylamine Hydrobromide – High-Value Applications


No-Clean Soldering Flux Formulations

Leveraging its low hygroscopicity, moderate melting point, and proven wetting‑rate enhancement at 1.8–3.0 wt% loading, cyclohexylamine hydrobromide is the activator of choice for no‑clean flux and hot‑air‑leveling flux formulations that require low post‑soldering residue and reliable oxide removal [1]. Unlike cyclohexylamine hydrochloride, its lower moisture uptake reduces flux paste drying‑out during stencil printing, and its 8–10 °C lower melting point ensures activation ahead of solder reflow, minimizing solder‑ball defects.

Pharmaceutical Intermediate Synthesis

The high purity (≥99.0 %) and tightly specified free‑acid content (≤0.08 %) of commercial cyclohexylamine hydrobromide make it suitable for multi‑step pharmaceutical syntheses where precise stoichiometric control is critical . The bromide anion can serve as a superior leaving group in subsequent nucleophilic displacement reactions, potentially increasing yield and reducing reaction time relative to the hydrochloride salt [2].

Catalyst Preparation: Copper–Cyclohexylamine Complex

Cyclohexylamine hydrobromide reacts with copper oxide to form a copper–cyclohexylamine complex that acts as a catalyst in organic transformations . The solid, non‑hygroscopic nature of the hydrobromide salt facilitates reproducible catalyst loading and avoids the volatility and odor issues associated with the free amine, making it the preferred precursor for bench‑scale and pilot‑scale catalyst preparation.

Corrosion Inhibition in Humid Environments

Cyclohexylamine hydrobromide is employed as a component in corrosion inhibitor packages for ferrous metals, particularly in environments where low hygroscopicity is advantageous to maintain protective‑film integrity . Its solid salt form allows direct incorporation into coatings and inhibitor blends without introducing additional moisture that could compromise long‑term corrosion protection.

Application
Selection Property
Validation Focus
No-Clean Soldering Flux
Low hygroscopicity, reported wetting enhancement
Solder-ball defect suppression at target loading
Pharmaceutical Intermediate Synthesis
High purity and controlled free-acid specification
Stoichiometric reproducibility and acid-sensitive step yield
Catalyst Preparation
Solid, non-hygroscopic precursor form
Reproducible catalyst loading and handling safety
Corrosion Inhibition
Low moisture uptake in solid salt form
Protective-film integrity in humid environments

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclohexylamine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.